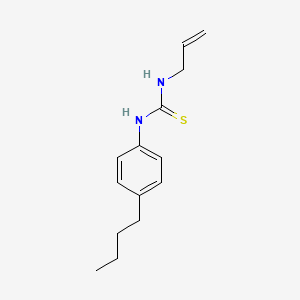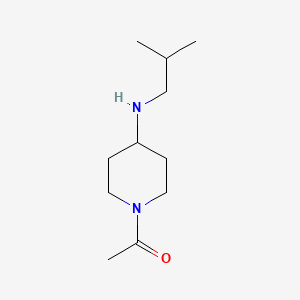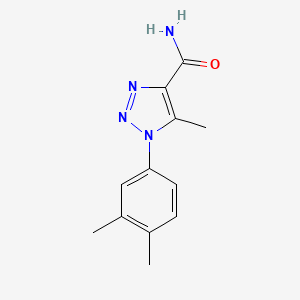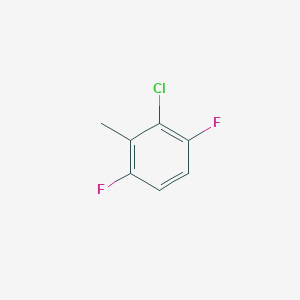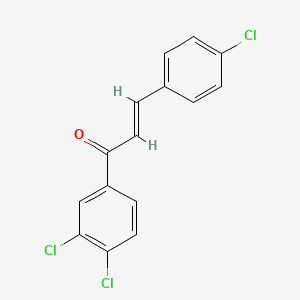
(2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Overview
Description
“(2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one” is a compound that contains a propenone group (a three-carbon chain with a double bond and a ketone) and two phenyl groups (six-carbon rings), which are substituted with chlorine atoms .
Molecular Structure Analysis
The molecule contains a conjugated system involving the double bond of the propenone group and the phenyl rings. This conjugation might have implications for the compound’s chemical reactivity and physical properties. The chlorine atoms on the phenyl rings are electron-withdrawing, which could also influence the compound’s behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of a conjugated system and chlorine atoms in this compound might influence its properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized through base-catalyzed Claisen-Schmidt condensation reactions, with its structure characterized by FT-IR, elemental analysis, and X-ray diffraction. This demonstrates its potential for further study in the field of chemical synthesis and material science (Salian et al., 2018).
Molecular Geometry and Interactions
- The geometric parameters of this compound and its derivatives fall within normal ranges, with distinct molecular configurations and intermolecular interactions. This information is crucial for understanding its potential applications in molecular engineering and design (Yathirajan et al., 2007).
Chalcone Derivatives and Dithio-Triazines
- Research includes the isomerization of chalcone derivatives to produce dithio-triazines. This process and the resulting compounds are of interest in pharmaceutical and material sciences due to their unique chemical properties (Tayade & Waghmare, 2016).
Spectroscopic Characterization and Antimicrobial Study
- The compound has been subject to spectroscopic characterization and antimicrobial studies, showing moderate antimicrobial activity. These findings are significant for exploring its potential use in developing new antimicrobial agents (Sadgir et al., 2020).
NLO Properties and Computational Analysis
- Studies have shown that derivatives of this compound exhibit notable nonlinear optical (NLO) properties. This is significant for applications in photonics and optoelectronics (Mary et al., 2015).
Crystal Structure Analysis
- The crystal structures of this compound and its derivatives have been extensively studied, revealing intermolecular interactions and hydrogen bonding patterns. This information is vital for the development of crystal engineering and design of new materials (Salian et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-9H/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBCDPQRDWBQMN-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone](/img/structure/B3038775.png)
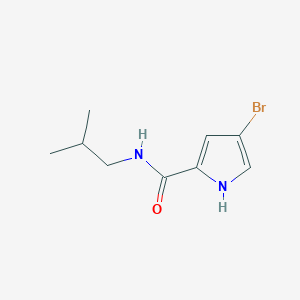


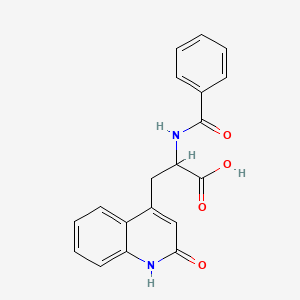
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B3038785.png)

![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)

![Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B3038789.png)
